7-Hydroxyquinoline-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

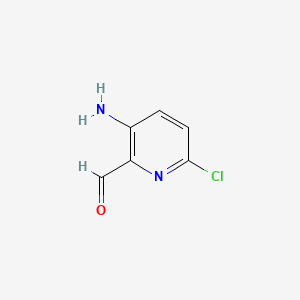

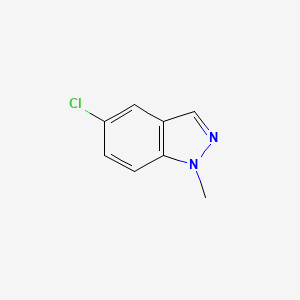

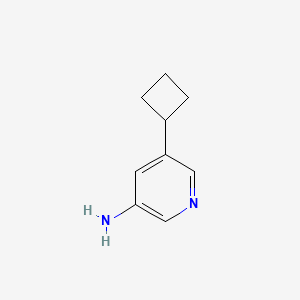

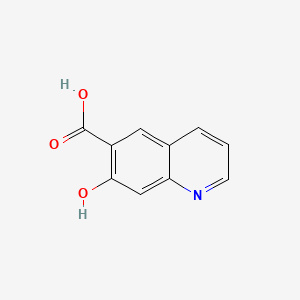

7-Hydroxyquinoline-6-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 . It is a main product of BOC Sciences . The compound has a molecular weight of 189.16748 .

Molecular Structure Analysis

The molecular structure of 7-Hydroxyquinoline-6-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The InChI key of the compound is UWGJHRHQCPLUEJ-UHFFFAOYSA-N .Scientific Research Applications

Photolabile Protecting Group for Carboxylic Acids : A study by Fedoryak and Dore (2002) described 8-bromo-7-hydroxyquinoline (BHQ) as a new photolabile protecting group for carboxylic acids. BHQ showed greater photon efficiency than other compounds and proved useful for in vivo applications due to its increased solubility and low fluorescence, making it ideal as a caging group for biological messengers (Fedoryak & Dore, 2002).

Electrochemistry and Spectroelectrochemistry : Sokolová et al. (2015) investigated the oxidation mechanism of hydroxyquinoline carboxylic acids, including 8-hydroxyquinoline-7-carboxylic acid, using various techniques like cyclic voltammetry and spectroelectrochemistry. The study revealed insights into the protonation of the nitrogen atom in hydroxyquinolines during oxidation processes (Sokolová et al., 2015).

Excited-State Intramolecular Proton Transfer : Tang et al. (2011) studied 7-Hydroxyquinoline-8-carboxylic acid, which undergoes excited-state intramolecular double proton transfer (ESIDPT), resulting in a quinolinone-like tautomer emission. This property makes it significant in studies of intramolecular proton transfer in the electronic excited state (Tang et al., 2011).

Synthesis of Enantiopure Acids : Forró et al. (2016) developed an efficient method for synthesizing enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which is useful in the synthesis of modulators of nuclear receptors. The study highlights its application in synthesizing specific molecular structures (Forró et al., 2016).

Inhibition of Cellular Respiration : Shah and Coats (1977) designed several 7-substituted 4-hydroxyquinoline-3-carboxylic acids to study their impact on inhibiting cellular respiration. This research provides insight into how the physicochemical properties of these compounds affect their biological activity (Shah & Coats, 1977).

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as a vital scaffold for leads in drug discovery . Future research may focus on further exploiting this privileged structure for therapeutic applications .

properties

IUPAC Name |

7-hydroxyquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-8-6(2-1-3-11-8)4-7(9)10(13)14/h1-5,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENQCXCHHORWMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670405 |

Source

|

| Record name | 7-Oxo-1,7-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxyquinoline-6-carboxylic acid | |

CAS RN |

1227608-04-9 |

Source

|

| Record name | 7-Oxo-1,7-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

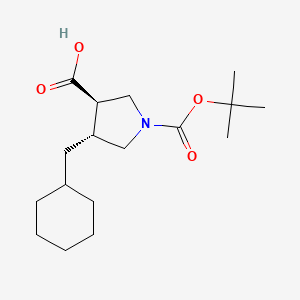

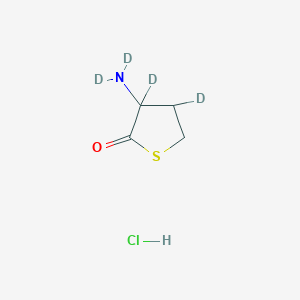

![(3R,7aS)-methyl 5-oxo-3-phenylhexahydropyrrolo[1,2-c]oxazole-6-carboxylate](/img/structure/B577669.png)

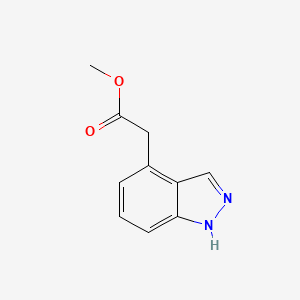

![7-benzyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxylic acid](/img/no-structure.png)